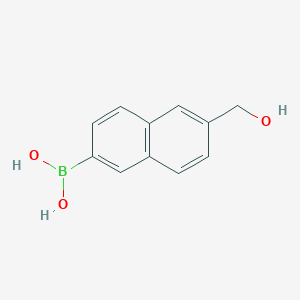
6-(Hydroxymethyl)naphthalene-2-boronic acid
Übersicht
Beschreibung
6-(Hydroxymethyl)naphthalene-2-boronic acid is a boronic acid derivative of naphthalene, a polycyclic aromatic hydrocarbon. Boronic acids are known for their utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. The presence of a hydroxymethyl group in the 6-position of the naphthalene ring could potentially introduce unique reactivity and physical properties, although the specific compound this compound is not directly mentioned in the provided papers.
Synthesis Analysis
The synthesis of naphthylboronic acids has been discussed in the literature, with an emphasis on the importance of purifying these compounds from contaminants such as HCl before their use in reactions like the Suzuki-Miyaura coupling . The purification step has been shown to significantly improve the yields and efficiency of these reactions, allowing for the use of parent boronic acids instead of esters and bromo derivatives instead of iodo derivatives. This suggests that the synthesis of this compound would likely follow similar protocols, with careful attention to the purification process to ensure high yields and purity.
Molecular Structure Analysis
While the molecular structure of this compound is not directly analyzed in the provided papers, the structure of a related naphthalene derivative has been elucidated using spectroscopic methods . This implies that similar methods could be employed to determine the structure of this compound, including NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
Boronic acids are known for their role in the Suzuki-Miyaura coupling reaction, which is used to create biaryl compounds . The presence of a hydroxymethyl group on the naphthalene ring could influence the reactivity of the boronic acid in such couplings. Additionally, boronic acids can form reversible covalent complexes with diols and other polyols, which is a property exploited in saccharide sensing . The specific reactivity of this compound in these contexts would need to be studied further.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids can be quite diverse. For example, a water-soluble naphthalene-based fluorescent boronic acid has been synthesized, which exhibits significant changes in UV absorbance and fluorescence intensity upon the addition of saccharides . This indicates that this compound may also possess unique optical properties that could be useful in sensing applications. The hydroxymethyl group could also affect the solubility and overall stability of the compound.
Wissenschaftliche Forschungsanwendungen
Naphthalene derivatives, including 6-(Hydroxymethyl)naphthalene-2-boronic acid, have shown extensive potential in various scientific research applications due to their unique structural and chemical properties. Boronic acids, in particular, have gained prominence in drug discovery, materials science, and analytical chemistry due to their ability to form reversible covalent bonds with diols and other nucleophiles, offering a versatile platform for the design of new compounds and materials.
Drug Design and Biomedical Applications
Boronic acids have been increasingly incorporated into medicinal chemistry endeavors, with several boronic acid drugs approved by regulatory agencies and others in clinical trials. These compounds offer desirable properties such as enhanced drug potency or improved pharmacokinetic profiles. The use of boronic acid derivatives, including this compound, in drug design has been highlighted for their potential in creating new therapeutics with novel mechanisms of action (Plescia & Moitessier, 2020).
Environmental Applications
The study of naphthalene derivatives extends to environmental science, where their degradation and removal from ecosystems are of interest due to the toxicological impact of polycyclic aromatic hydrocarbons (PAHs). Research into microbial degradation pathways of naphthalene has provided insights into the bioremediation potential for contaminated sites, highlighting the role of specific bacterial strains in the breakdown of naphthalene compounds (Song et al., 2018).
Material Science and Engineering
In materials science, boron-doped compounds, such as boron-doped hydroxyapatites, have been explored for their applications in biomedical engineering, particularly in bone tissue engineering and as coatings for implants. The doping of boron into hydroxyapatite structures has been shown to modify material properties, enhancing biocompatibility, and bioactivity, which are crucial for successful integration with bone tissue (Evis, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 6-(Hydroxymethyl)naphthalene-2-boronic acid are oxygenase, tyrosine, and phosphoinositide kinases . These kinases play a crucial role in cellular signaling and are attractive targets for developing cancer drugs .
Mode of Action
This compound is used in the Suzuki–Miyaura (SM) coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound, as an organoboron reagent, participates in the transmetalation process where it is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized through its donation of electrons to form a new Pd–C bond . The transmetalation step involves the transfer of the organoboron reagent from boron to palladium . This process affects the carbon–carbon bond formation pathway, leading to the synthesis of various organic compounds .
Pharmacokinetics
The compound’s stability and environmentally benign nature suggest it may have favorable adme properties .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This leads to the synthesis of various organic compounds, including inhibitors for oxygenase, tyrosine, and phosphoinositide kinases . These inhibitors can potentially be used in the development of cancer drugs .
Action Environment
The action of this compound is influenced by the reaction conditions. The SM coupling reaction, for instance, requires mild and functional group tolerant conditions . The stability of the compound also suggests it may be resistant to various environmental factors .
Biochemische Analyse
Biochemical Properties
The role of 6-(Hydroxymethyl)naphthalene-2-boronic acid in biochemical reactions is primarily associated with its boronic acid moiety. Boronic acids are known to interact with various enzymes and proteins, particularly those that have diol-containing residues . The nature of these interactions is often covalent, involving the formation of cyclic boronate esters .
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
[6-(hydroxymethyl)naphthalen-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6,13-15H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRGXVPUGZYLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)CO)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221821 | |
| Record name | Boronic acid, B-[6-(hydroxymethyl)-2-naphthalenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1946843-21-5 | |
| Record name | Boronic acid, B-[6-(hydroxymethyl)-2-naphthalenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1946843-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[6-(hydroxymethyl)-2-naphthalenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-Oxybis[4-(tridecafluorohexyl)benzene]](/img/structure/B3031123.png)

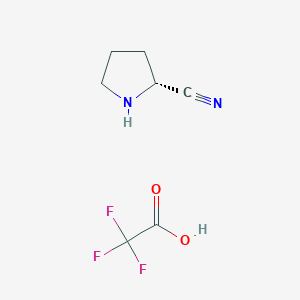
![Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3031126.png)
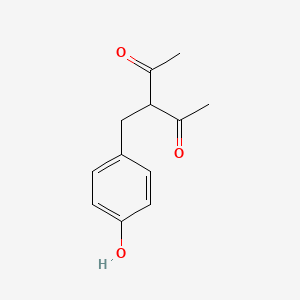


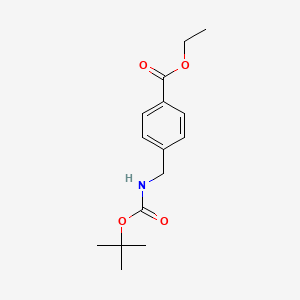



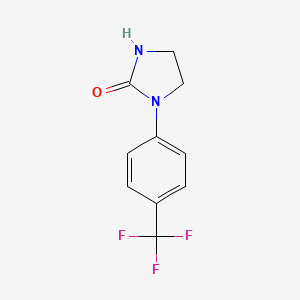
![2-[(4-Methoxyphenyl)ethynyl]pyridine](/img/structure/B3031145.png)
![Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B3031146.png)